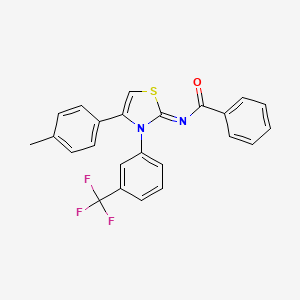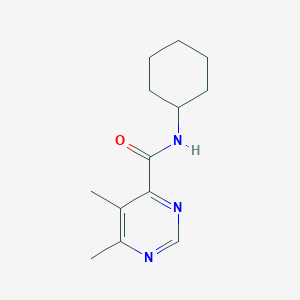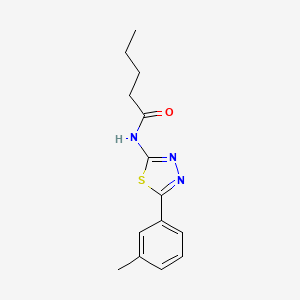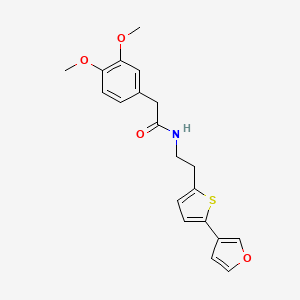![molecular formula C17H17FN2O4S2 B2492161 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895468-31-2](/img/structure/B2492161.png)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of chemicals known for their potential biological activities, which have prompted the synthesis and analysis of their structure, chemical properties, and physical properties. While the specific compound does not have direct studies, related compounds provide insight into the methodologies and analytical techniques used in such research.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks to the final complex molecule. For example, a study detailed the synthesis of various acetamide derivatives by reacting different substituted molecules in the presence of catalysts and specific conditions to achieve the desired product (Sunder & Maleraju, 2013). These methodologies highlight the complexity and precision required in synthesizing similar compounds.
Molecular Structure Analysis
Molecular structure analysis often employs techniques like NMR, IR, Mass Spectroscopy, and X-ray crystallography to elucidate the structure of synthesized compounds. For instance, crystal structure and DFT studies were conducted to understand the geometry, electronic structure, and functional groups' orientation in a related molecule (Gautam, Gautam, & Chaudhary, 2013).
科学的研究の応用
Antimicrobial Activity
Compounds bearing the sulfonamide moiety, such as N-substituted sulfonamides with benzodioxane structures, have been investigated for their antibacterial potential against various Gram-negative and Gram-positive bacterial strains. This suggests that compounds with similar structural features could serve as promising candidates for developing new antibacterial agents (Abbasi et al., 2016).
Antioxidant Activity
Amidomethane sulfonyl-linked bis heterocycles, including pyrrolyl oxazoles, thiazoles, and imidazoles, derived from sulfonamides have shown significant antioxidant activities. These findings highlight the potential for sulfonamide derivatives, including those similar to the queried compound, to act as effective antioxidants in various oxidative stress-related conditions (Talapuru et al., 2014).
Anti-inflammatory Activity
Sulfonamide derivatives have also been explored for their anti-inflammatory properties. For instance, novel sulfonamide derivatives have demonstrated potent cytotoxic activities, suggesting their utility in anti-inflammatory drug development. This implies that related compounds, including N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, might possess anti-inflammatory capabilities that could be beneficial for treating inflammation-related disorders (Ghorab et al., 2015).
Enzyme Inhibition
Compounds with sulfonamide groups have been synthesized and evaluated for their enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase. Such studies indicate the potential of sulfonamide-containing compounds to inhibit specific enzymes, which could be useful in the treatment of diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Synthesis of Novel Compounds
Research into sulfonamide derivatives often involves the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of new N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides as antibacterial agents showcases the ongoing exploration into sulfonamide derivatives for pharmaceutical applications (Darwish et al., 2014).
特性
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S2/c1-17(2)7-12-15(13(21)8-17)25-16(19-12)20-14(22)9-26(23,24)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKUZTLBKWTBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)
![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)



![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)